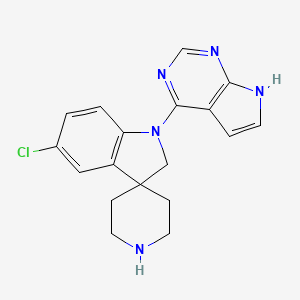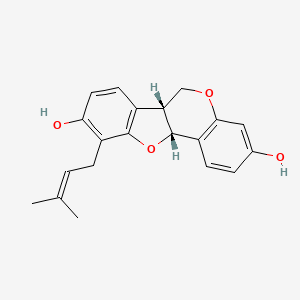
Phaseollidin
Overview
Description
Phaseollidin is a prenylated isoflavonoid belonging to the class of pterocarpans. It is a secondary metabolite produced by plants, particularly in response to stress factors such as microbial infection or physical damage. This compound is known for its antimicrobial properties and plays a crucial role in plant defense mechanisms .
Mechanism of Action
Target of Action
Phaseollidin primarily targets the enzyme this compound hydratase . This enzyme belongs to the family of lyases, specifically the hydro-lyases, which cleave carbon-oxygen bonds .
Mode of Action
The enzyme this compound hydratase catalyzes the chemical reaction of this compound hydrate to this compound and water . This reaction is facilitated by the cleavage of carbon-oxygen bonds .
Biochemical Pathways
This compound is involved in the biochemical pathway of isoflavonoid biosynthesis . It is a member of the class of pterocarpans that is (6a R ,11a R )-pterocarpan substituted by hydroxy groups at positions 3 and 9 and a prenyl group at position 10 .
Pharmacokinetics
It is known that this compound is an extremely weak basic (essentially neutral) compound .
Result of Action
The hydration reaction catalyzed by this compound hydratase results in the formation of this compound and water from this compound hydrate . This reaction is part of the antimicrobial phytoalexin response in plants .
Action Environment
The action of this compound is influenced by the environment in which it is present. For example, it has been detected in several different foods, such as fruits, cowpea, yellow wax beans, common beans, and lima beans . The presence of this compound in these environments suggests that it may play a role in the plant’s defense mechanisms.
Biochemical Analysis
Biochemical Properties
Phaseollidin interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It is involved in the process of enzyme activities and isoflavonoid biosynthesis . The compound also exhibits locomotor activity and can inhibit the growth of tumor cells in vitro .
Cellular Effects
This compound has been found to influence various types of cells and cellular processes . It has been shown to inhibit the development of metastatic breast cancer in mice
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its effect on gene expression . It is a member of the class of pterocarpans that is (6aR,11aR)-pterocarpan substituted by hydroxy groups at positions 3 and 9 and a prenyl group at position 10 .
Dosage Effects in Animal Models
While there is limited information available on the dosage effects of this compound in animal models, it is known that this compound has been shown to inhibit the development of metastatic breast cancer in mice
Metabolic Pathways
This compound is involved in several metabolic pathways. It is known to interact with the enzyme this compound hydratase (EC 4.2.1.97), which catalyzes a chemical reaction involving this compound . This enzyme belongs to the family of lyases, specifically the hydro-lyases, which cleave carbon-oxygen bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phaseollidin can be synthesized through the prenylation of 3,9-dihydroxypterocarpan (DHP) using dimethylallylpyrophosphate (DMAPP) as the prenyl donor. This reaction is catalyzed by a prenyltransferase enzyme found in the microsomal fraction of elicitor-challenged bean cell cultures . The reaction conditions typically involve the use of DMAPP and DHP in the presence of the enzyme, with strong product inhibition observed with this compound and phaseollin .
Industrial Production Methods
Industrial production of this compound involves the extraction from bean roots, particularly from Phaseolus vulgaris. The process includes repeated silica gel and LH20 chromatography, followed by purification using reverse-phase HPLC . This method ensures the isolation of pure this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Phaseollidin undergoes several types of chemical reactions, including:
Oxidation and Reduction: this compound can participate in oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Hydration: The enzyme this compound hydratase from Fusarium solani is commonly used for the hydration reaction.
Oxidation and Reduction: Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed
The major product formed from the hydration reaction is this compound itself, along with water .
Scientific Research Applications
Phaseollidin has several scientific research applications, including:
Antimicrobial Activity: This compound exhibits potent antimicrobial properties against various bacterial and fungal pathogens.
Antioxidant Properties: It has been studied for its antioxidant properties, which can help in reducing oxidative stress in biological systems.
Potential Anticancer Activity: Research has shown that this compound may have potential anticancer properties, making it a candidate for further studies in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
Phaseollin: Another prenylated isoflavonoid with similar antimicrobial properties.
Kievitone: A related isoflavonoid also produced by Phaseolus vulgaris with antifungal activity.
Medicarpin: A pterocarpan with similar structural features and biological activities.
Uniqueness
Phaseollidin is unique due to its specific prenylation pattern and its potent antimicrobial activity.
Properties
IUPAC Name |
10-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-11(2)3-5-14-17(22)8-7-13-16-10-23-18-9-12(21)4-6-15(18)20(16)24-19(13)14/h3-4,6-9,16,20-22H,5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWYIUYVHYPQNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phaseollidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033669 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
37831-70-2 | |
| Record name | Phaseollidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033669 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
67 - 69 °C | |
| Record name | Phaseollidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033669 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does phaseollidin exert its antifungal activity?
A1: While the precise mechanism of action remains to be fully elucidated, research suggests that this compound, like other pterocarpan phytoalexins, might disrupt fungal cell membrane integrity, ultimately leading to cell death. [, ] Further studies are needed to confirm this hypothesis and unravel the specific molecular targets of this compound within fungal cells.
Q2: What are the downstream effects of this compound on fungal pathogens?
A2: Research indicates that this compound inhibits both ascospore germination and hyphal growth in fungal species like C. cucumerinum and S. sclerotiorum. [, ] This suggests that this compound disrupts crucial stages in the fungal life cycle, effectively hindering the pathogen's ability to establish infection and spread.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C20H18O4 and a molecular weight of 322.35 g/mol. [, ]
Q4: What spectroscopic data is available for this compound?
A4: The structure of this compound has been elucidated through various spectroscopic techniques, including UV, MS, and 1D and 2D NMR. [, , , ] These analyses provide valuable insights into the compound's structure, confirming its identity and aiding in the characterization of its chemical properties.
Q5: How is this compound synthesized in plants?
A5: this compound biosynthesis in plants like Phaseolus vulgaris (French bean) is induced upon exposure to pathogens or elicitors. It is produced via the phenylpropanoid/flavonoid pathway, with key enzymes like phenylalanine ammonia-lyase (PAL) and chalcone isomerase (CHI) playing crucial roles. [, ]
Q6: Where does this compound accumulate in plants?
A6: this compound primarily accumulates as a glucoside within plant vacuoles. [] Upon fungal infection, a decline in this compound glucoside levels is observed, suggesting the activation of mechanisms that release the active aglycone form. []
Q7: What factors influence this compound accumulation in plants?
A7: Several factors influence this compound levels in plants. These include the plant cultivar, the infecting pathogen race, the duration of infection, and environmental conditions. [, , ] For instance, incompatible (resistant) interactions between bean cultivars and Colletotrichum lindemuthianum races often result in higher phaseollin accumulation. []
Q8: Can external stimuli induce this compound production?
A8: Yes, external stimuli such as treatment with elicitors like acibenzolar-S-methyl (BTH) [] or Triton surfactants [] can trigger this compound accumulation in plants like cowpea and French bean, respectively. This suggests that this compound production is part of a complex defense response activated upon pathogen or stress perception.
Q9: Against which fungal pathogens is this compound effective?
A9: Research demonstrates that this compound shows antifungal activity against a range of plant pathogens, including Cladosporium cucumerinum, Sclerotinia sclerotiorum, and Colletotrichum lindemuthianum. [, , , ]
Q10: What is the potential of this compound in agriculture?
A10: The antifungal properties of this compound make it a promising candidate for developing sustainable disease control strategies in agriculture. Inducing this compound production in crops through elicitors or breeding programs could offer an alternative to synthetic fungicides, potentially minimizing environmental impact. [, , ]
Q11: Can fungal pathogens develop resistance to this compound?
A11: While specific instances of this compound resistance haven't been extensively documented, the possibility exists, as seen with other antifungal compounds. [] Further research is crucial to understand potential resistance mechanisms and develop strategies to circumvent them.
Q12: Do any fungal species possess mechanisms to detoxify this compound?
A12: Yes, Fusarium solani f. sp. phaseoli, a pathogen of beans, produces enzymes (this compound hydratase) that can detoxify this compound. [, ] This highlights the ongoing evolutionary arms race between plants and their pathogens.
Q13: What are the future research directions for this compound?
A13: Further research should focus on:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


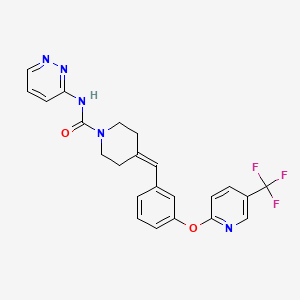

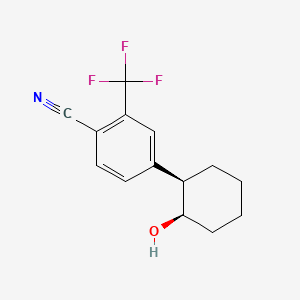

![8-Chloro-5-methyl-1-(3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-5,6-dihydro-4h-2,3,5,10b-tetraaza-benzo[e]azulene](/img/structure/B1679691.png)

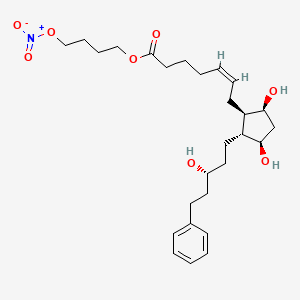
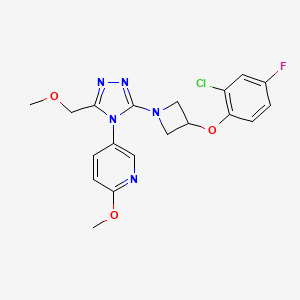
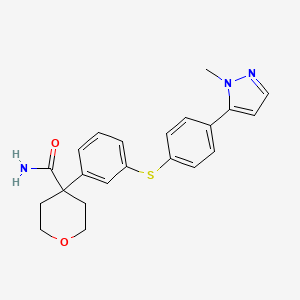
![N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide](/img/structure/B1679699.png)
![1-[5-tert-butyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-{3-[(pyridin-3-yloxy)methyl]-1H-pyrazol-5-yl}urea](/img/structure/B1679701.png)


